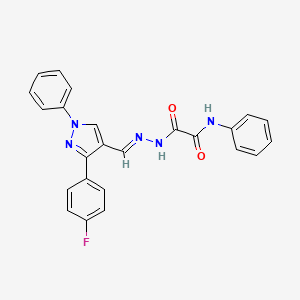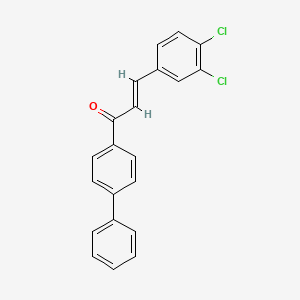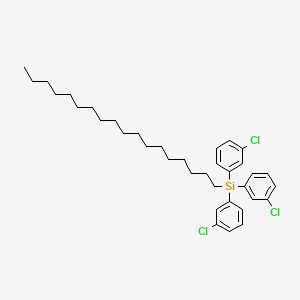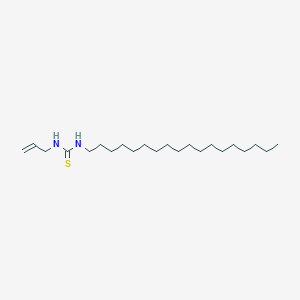
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene is a complex organochlorine compound It is characterized by the presence of multiple chlorine atoms attached to both a phenyl ring and a thiophene ring
Vorbereitungsmethoden
The synthesis of 2-(Pentachlorophenyl)-3,4,5-trichlorothiophene typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process may be carried out in the presence of a catalyst to enhance the reaction rate and yield. Industrial production methods may involve large-scale chlorination reactors where the precursor compounds are continuously fed and the product is extracted and purified through distillation or crystallization.
Analyse Chemischer Reaktionen
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated thiophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated thiophene oxides, while substitution reactions can produce various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide due to its chlorinated structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Pentachlorophenyl)-3,4,5-trichlorothiophene involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes involved in cellular metabolism and signaling.
Vergleich Mit ähnlichen Verbindungen
2-(Pentachlorophenyl)-3,4,5-trichlorothiophene can be compared with other similar compounds, such as pentachlorophenol and other chlorinated thiophenes. These compounds share similar structural features, including multiple chlorine atoms and aromatic rings, but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its specific combination of a pentachlorophenyl group and a trichlorothiophene ring, which imparts distinct chemical and biological properties.
Similar Compounds
- Pentachlorophenol
- 2,3,4,5-Tetrachlorothiophene
- 2,4,5-Trichlorophenol
- 2,3,5,6-Tetrachlorothiophene
Eigenschaften
CAS-Nummer |
71836-44-7 |
|---|---|
Molekularformel |
C10Cl8S |
Molekulargewicht |
435.8 g/mol |
IUPAC-Name |
2,3,4-trichloro-5-(2,3,4,5,6-pentachlorophenyl)thiophene |
InChI |
InChI=1S/C10Cl8S/c11-2-1(3(12)5(14)6(15)4(2)13)9-7(16)8(17)10(18)19-9 |
InChI-Schlüssel |
SPSKFJBZIHKWSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11954583.png)



![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)




![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)



